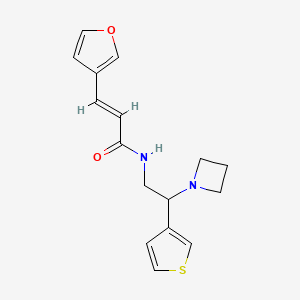![molecular formula C14H17N3O3S B2476831 5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole CAS No. 1323775-51-4](/img/structure/B2476831.png)
5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of an azetidine ring, a sulfonyl group, and an oxadiazole ring
准备方法
The synthesis of 5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole typically involves multiple steps. The synthetic route often begins with the preparation of the azetidine ring, followed by the introduction of the sulfonyl group and the oxadiazole ring. Common reagents used in these reactions include sulfonyl chlorides, azetidine derivatives, and oxadiazole precursors. The reaction conditions may vary, but they generally involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.
化学反应分析
5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis.
相似化合物的比较
Similar compounds to 5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole include other azetidine and oxadiazole derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example:
5-[1-(2,5-dimethylbenzenesulfonyl)piperidin-4-yl]-3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol: This compound has a piperidine ring instead of an azetidine ring and exhibits different biological activities.
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: This compound contains a pyrazole ring and is studied for its anti-tubercular potential.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
属性
IUPAC Name |
5-[1-(2,5-dimethylphenyl)sulfonylazetidin-3-yl]-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-9-4-5-10(2)13(6-9)21(18,19)17-7-12(8-17)14-15-11(3)16-20-14/h4-6,12H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGOFIAQBYSQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]BUTANAMIDE](/img/structure/B2476749.png)
![5-(5-Chloro-2-methylphenyl)-3-[(3-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2476752.png)
![3-(4-methoxyphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2476753.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2476758.png)

![N-[(2-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B2476760.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B2476761.png)
![N-(2-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476762.png)
![1,1-Difluoro-6-(2-methyl-1,3-oxazole-4-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2476763.png)
![N-[(2-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2476764.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide](/img/structure/B2476767.png)


